8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione
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Description
8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticide and Pest Control
Spirotetramat, developed by Bayer CropScience under the brand name Movento , serves as a second-generation insecticide. Its unique features include two-way internal absorption and transport within plants. This property allows spirotetramat to effectively prevent egg hatching and larval development of pests on both roots and leaves. Additionally, its long-lasting efficacy—up to two months—makes it a valuable tool for crop protection .
Agriculture and Crop Health
As an insecticide, spirotetramat plays a crucial role in safeguarding crops against a wide range of pests. Its broad-spectrum activity, low dosage requirements, and environmental safety align with modern pesticide standards. Farmers can rely on spirotetramat to enhance crop yield and quality while minimizing harm to non-target organisms .
Chemical Synthesis and Optimization
Researchers have optimized spirotetramat synthesis to improve cost-effectiveness. The multi-step reaction sequence involves hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. The proposed method offers mild conditions, simplicity, and excellent yields at each step. Such advancements contribute to its practical application in large-scale production .
Antimicrobial Drug Development
Spirotetramat derivatives may find applications beyond insecticides. Researchers have explored its potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. By modifying the compound, scientists aim to create effective antibiotics that combat bacterial infections .
Structural Studies and Computational Chemistry
Spirotetramat’s unique molecular structure—containing a spirocyclic ring system—interests computational chemists. Docking studies, density functional theory (DFT), and structural analyses provide insights into its interactions with biological targets. These investigations aid drug design and optimization .
Hydrazone Chemistry and Organic Synthesis
Spirotetramat’s precursor, cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, involves hydrazone chemistry. Researchers have synthesized related hydrazones, such as [(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol], through controlled reactions. These compounds contribute to the field of organic synthesis and may have broader applications .
properties
IUPAC Name |
6-(2,5-dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-15-6-5-7-18(12-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(10-11-28(20)23)19-13-16(2)8-9-17(19)3/h5-9,12-13H,10-11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOSUMRBSOKPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=C(C=CC(=C5)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione |
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